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molecular formula C7H5IN2 B1309965 3-Iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 23616-57-1

3-Iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1309965
M. Wt: 244.03 g/mol
InChI Key: BTIANIFSBYIGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585873B2

Procedure details

A solution of 7-azaindole (20.0 g, 169 mmol) in ethanol is treated with iodine (57.9 g, 228 mmol), potassium iodide (37.8 g, 228 mmol), and 1 N aqueous NaOH (204 mL, 204 mmol). After stirring for 4 h at 20° C., the reaction is diluted with water and extracted with ethyl acetate. The organic extracts are combined and concentrated in vacuo. The resultant residue is crystallized from methanol/water to afford the title compound as a pinkish-white solid, 35.4 g, mp 201-204° C., characterized by mass spectral and HNMR analyses.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
57.9 g
Type
reactant
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step One
Name
Quantity
204 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[CH:3]=[CH:2]1.[I:10]I.[I-].[K+].[OH-].[Na+]>C(O)C.O>[I:10][C:3]1[C:4]2[C:9](=[N:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1C=CC2=CC=CN=C12
Name
Quantity
57.9 g
Type
reactant
Smiles
II
Name
Quantity
37.8 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
204 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 4 h at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue is crystallized from methanol/water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
IC1=CNC2=NC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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